N-([2,2'-bifuran]-5-ylmethyl)-2-(m-tolyl)acetamide
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Overview
Description
“N-([2,2’-bifuran]-5-ylmethyl)-2-(m-tolyl)acetamide” is an organic compound that features a bifuran moiety and a tolyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-([2,2’-bifuran]-5-ylmethyl)-2-(m-tolyl)acetamide” typically involves the following steps:
Formation of the bifuran moiety: This can be achieved through the oxidative coupling of furan derivatives.
Attachment of the tolyl group:
Formation of the acetamide linkage: The final step involves the reaction of the bifuran-tolyl intermediate with an acetamide precursor under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-([2,2’-bifuran]-5-ylmethyl)-2-(m-tolyl)acetamide” can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form quinone derivatives.
Reduction: The acetamide group can be reduced to form amine derivatives.
Substitution: The tolyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Quinone derivatives of the bifuran moiety.
Reduction: Amine derivatives of the acetamide group.
Substitution: Halogenated or nitrated derivatives of the tolyl group.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers or electronic components.
Mechanism of Action
The mechanism of action of “N-([2,2’-bifuran]-5-ylmethyl)-2-(m-tolyl)acetamide” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bifuran and tolyl groups may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-([2,2’-bifuran]-5-ylmethyl)-2-(p-tolyl)acetamide: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
N-([2,2’-bifuran]-5-ylmethyl)-2-(m-tolyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
“N-([2,2’-bifuran]-5-ylmethyl)-2-(m-tolyl)acetamide” is unique due to the specific positioning of the tolyl group and the acetamide linkage, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-2-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-13-4-2-5-14(10-13)11-18(20)19-12-15-7-8-17(22-15)16-6-3-9-21-16/h2-10H,11-12H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGVUEAMUGURAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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